3-(3,4-Dimethylpiperazin-1-yl)-2,2-difluoropropan-1-amine
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Overview
Description
3-(3,4-Dimethylpiperazin-1-yl)-2,2-difluoropropan-1-amine is a synthetic organic compound characterized by the presence of a piperazine ring substituted with dimethyl groups and a difluoropropanamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4-Dimethylpiperazin-1-yl)-2,2-difluoropropan-1-amine typically involves the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized by reacting ethylenediamine with a suitable alkylating agent, such as methyl iodide, under basic conditions.
Introduction of Dimethyl Groups: The dimethyl groups are introduced by further alkylation of the piperazine ring using methyl iodide or a similar reagent.
Attachment of the Difluoropropanamine Moiety: The final step involves the reaction of the dimethylpiperazine with a difluoropropanamine precursor under appropriate conditions, such as in the presence of a base like sodium hydride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
3-(3,4-Dimethylpiperazin-1-yl)-2,2-difluoropropan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like halides or alkoxides in the presence of a suitable solvent.
Major Products Formed
Oxidation: Formation of corresponding N-oxides.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted piperazine derivatives.
Scientific Research Applications
3-(3,4-Dimethylpiperazin-1-yl)-2,2-difluoropropan-1-amine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Biology: The compound is studied for its potential as a ligand in receptor binding studies.
Materials Science: It is explored for its use in the development of novel materials with specific electronic properties.
Industry: The compound is used in the synthesis of specialty chemicals and intermediates for various industrial applications.
Mechanism of Action
The mechanism of action of 3-(3,4-Dimethylpiperazin-1-yl)-2,2-difluoropropan-1-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The piperazine ring can interact with receptor sites, while the difluoropropanamine moiety can modulate the activity of enzymes involved in metabolic pathways. These interactions can lead to changes in cellular signaling and physiological responses.
Comparison with Similar Compounds
Similar Compounds
3-(3,4-Dimethylpiperazin-1-yl)-2,2-difluoropropan-1-amine: can be compared with other piperazine derivatives, such as:
Uniqueness
- The presence of both dimethyl groups and difluoropropanamine moiety makes this compound unique in terms of its chemical reactivity and potential applications. The combination of these functional groups can lead to distinct pharmacological and material properties not observed in other similar compounds.
Properties
Molecular Formula |
C9H19F2N3 |
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Molecular Weight |
207.26 g/mol |
IUPAC Name |
3-(3,4-dimethylpiperazin-1-yl)-2,2-difluoropropan-1-amine |
InChI |
InChI=1S/C9H19F2N3/c1-8-5-14(4-3-13(8)2)7-9(10,11)6-12/h8H,3-7,12H2,1-2H3 |
InChI Key |
ACZCBFQOQSKVQP-UHFFFAOYSA-N |
Canonical SMILES |
CC1CN(CCN1C)CC(CN)(F)F |
Origin of Product |
United States |
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